molecular formula C8H5F3O2 B12054977 4-(Trifluoromethyl)benzoic acid--13C CAS No. 698999-46-1

4-(Trifluoromethyl)benzoic acid--13C

Katalognummer: B12054977
CAS-Nummer: 698999-46-1
Molekulargewicht: 191.11 g/mol
InChI-Schlüssel: SWKPKONEIZGROQ-CDYZYAPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Trifluoromethyl)benzoic acid–13C is a labeled compound where the carbon-13 isotope is incorporated into the benzoic acid structure. This compound is often used in scientific research due to its unique properties, including its ability to act as a tracer in various chemical reactions and processes .

Vorbereitungsmethoden

The synthesis of 4-(Trifluoromethyl)benzoic acid–13C typically involves the introduction of the carbon-13 isotope into the benzoic acid structure. One common method involves the use of isotopically labeled precursors in the synthesis process. For example, the reaction of 4-(Trifluoromethyl)benzoyl chloride with carbon-13 labeled sodium cyanide, followed by hydrolysis, can yield 4-(Trifluoromethyl)benzoic acid–13C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the isotopic purity and consistency of the final product .

Analyse Chemischer Reaktionen

4-(Trifluoromethyl)benzoic acid–13C undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-(Trifluoromethyl)benzoic acid–13C is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some applications include:

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)benzoic acid–13C involves its interaction with specific molecular targets and pathways. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the compound’s behavior in various environments. This helps in understanding the metabolic pathways and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

4-(Trifluoromethyl)benzoic acid–13C can be compared with other similar compounds such as:

The uniqueness of 4-(Trifluoromethyl)benzoic acid–13C lies in its isotopic labeling, which provides valuable insights into chemical and biological processes that are not possible with non-labeled compounds.

Eigenschaften

CAS-Nummer

698999-46-1

Molekularformel

C8H5F3O2

Molekulargewicht

191.11 g/mol

IUPAC-Name

4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i7+1

InChI-Schlüssel

SWKPKONEIZGROQ-CDYZYAPPSA-N

Isomerische SMILES

C1=CC(=CC=C1[13C](=O)O)C(F)(F)F

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.